1-[3-Methoxy-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine
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Overview
Description
1-[3-Methoxy-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoroethoxy group, which imparts distinct characteristics such as increased lipophilicity and metabolic stability. The presence of a methoxy group further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Methoxy-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol and 2,2,2-trifluoroethanol.
Formation of Intermediate: The initial step involves the reaction of 3-methoxyphenol with 2,2,2-trifluoroethanol under acidic conditions to form an intermediate compound.
Amine Introduction: The intermediate is then subjected to reductive amination using ethylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-Methoxy-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethoxy group
Properties
Molecular Formula |
C11H14F3NO2 |
---|---|
Molecular Weight |
249.23 g/mol |
IUPAC Name |
1-[3-methoxy-2-(2,2,2-trifluoroethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C11H14F3NO2/c1-7(15)8-4-3-5-9(16-2)10(8)17-6-11(12,13)14/h3-5,7H,6,15H2,1-2H3 |
InChI Key |
QOZYMUCCZNCUEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)OC)OCC(F)(F)F)N |
Origin of Product |
United States |
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